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Diethyl (3-fluorophenyl)phosphonate

Cat. No.: B13711456
M. Wt: 232.19 g/mol
InChI Key: BQMMNNJRSDRBBF-UHFFFAOYSA-N
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Description

Significance of Fluorine Substitution in Contemporary Organic Chemistry and Material Science

Fluorine, the most electronegative element, imparts unique properties to organic molecules. numberanalytics.comnih.gov Its introduction can significantly alter a compound's physical and chemical characteristics, including thermal stability, chemical inertness, and electronic properties. numberanalytics.com The carbon-fluorine bond is the strongest in organic chemistry, contributing to the remarkable stability of fluorinated compounds. nih.gov This stability makes them resistant to degradation under harsh conditions. numberanalytics.com In medicinal chemistry, selective fluorination can enhance metabolic stability, membrane permeability, and binding affinity of drug candidates to their target proteins. researchgate.netnih.govtandfonline.com The strategic placement of fluorine can also modulate a molecule's acidity and basicity, which can improve bioavailability. tandfonline.comnih.gov In materials science, fluorine is integral to the development of high-performance materials like fluoropolymers and fluorinated nanomaterials used in diverse applications such as aerospace, electronics, and energy storage. numberanalytics.com

Overview of Organophosphorus Chemistry and the Unique Characteristics of Phosphonates in Chemical Synthesis

Organophosphorus chemistry is a broad field that studies organic compounds containing phosphorus. wikipedia.org These compounds have found widespread use as pesticides, pharmaceuticals, and reagents in organic synthesis. frontiersin.org Phosphonates, which are esters of phosphonic acid, are a prominent class of organophosphorus compounds with the general formula RP(=O)(OR')₂. wikipedia.org They are known for their high water solubility, strong adsorption to mineral surfaces, and ability to chelate metal ions. phosphonates.org Their stability under harsh conditions, such as extreme pH and temperatures, further enhances their utility. phosphonates.org In synthetic organic chemistry, phosphonates are famously used in the Horner-Wadsworth-Emmons reaction to produce alkenes. frontiersin.org The Michaelis-Arbuzov reaction is a primary method for their synthesis. wikipedia.org

Structural Classifications and Research Importance of Arylphosphonates in Interdisciplinary Fields

Arylphosphonates are a subclass of phosphonates where the phosphorus atom is directly bonded to an aromatic ring. This structural feature allows for the modification of electronic properties through the introduction of substituents on the aryl ring. The research importance of arylphosphonates spans multiple disciplines. In medicinal chemistry, they are investigated for their potential as enzyme inhibitors and have been incorporated into drugs for treating conditions like osteoporosis. wikipedia.org Their ability to mimic phosphates makes them valuable as stable bioisosteres in drug design. wikipedia.orgresearchgate.net In materials science, arylphosphonates are used as flame retardants and for surface modification. frontiersin.org They also serve as ligands for the preparation of metal-organic frameworks (MOFs) and as catalysts. nbinno.com

Contextualizing Diethyl (3-fluorophenyl)phosphonate within Current Organofluorine and Organophosphorus Research Paradigms

This compound is a molecule that combines the key attributes of both organofluorine and organophosphorus compounds. The presence of the fluorine atom on the phenyl ring is expected to influence the electronic nature of the aromatic system and the reactivity of the phosphonate (B1237965) group. This strategic fluorination can enhance the compound's stability and modify its interaction with biological targets or its performance in material applications. As a phosphonate, it possesses the characteristic properties of this class, including potential for chelation and use in synthetic transformations. Research into this compound is driven by the desire to create new molecules with tailored properties for applications in drug discovery, agrochemicals, and materials science. researchgate.netfrontiersin.org

Scope and Research Objectives for In-depth Academic Investigation of this compound

A thorough investigation of this compound would encompass several key research objectives. A primary goal is the development of efficient and scalable synthetic routes to this compound and its derivatives. frontiersin.org Characterization of its physicochemical properties, including its electronic structure, stability, and reactivity, is fundamental. nih.gov Exploring its utility in synthetic organic chemistry, for instance as a reagent in cross-coupling reactions or Horner-Wadsworth-Emmons type transformations, is another important avenue. nbinno.com Furthermore, evaluating its potential in interdisciplinary fields, such as its biological activity in medicinal chemistry or its properties as a functional material, would be a significant research focus. researchgate.netfrontiersin.org

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₄FO₃P
Molecular Weight 232.19 g/mol
Appearance Clear pale-yellow liquid nbinno.com
Density 1.23 g/cm³ at 25°C nbinno.com
Boiling Point 285-290°C (decomposes) nbinno.com
Solubility Miscible with DCM, THF, and acetone; insoluble in water nbinno.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14FO3P B13711456 Diethyl (3-fluorophenyl)phosphonate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14FO3P

Molecular Weight

232.19 g/mol

IUPAC Name

1-diethoxyphosphoryl-3-fluorobenzene

InChI

InChI=1S/C10H14FO3P/c1-3-13-15(12,14-4-2)10-7-5-6-9(11)8-10/h5-8H,3-4H2,1-2H3

InChI Key

BQMMNNJRSDRBBF-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC=CC(=C1)F)OCC

Origin of Product

United States

Synthetic Methodologies for Diethyl 3 Fluorophenyl Phosphonate: Strategic Approaches and Mechanistic Considerations

Classical Michaelis-Arbuzov Rearrangement and Adaptations for Aryl Phosphonates

The Michaelis-Arbuzov reaction stands as a cornerstone in the synthesis of phosphonates. researchgate.net This reaction traditionally involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to form a dialkyl alkylphosphonate. researchgate.net However, its application to the synthesis of aryl phosphonates, such as diethyl (3-fluorophenyl)phosphonate, requires modifications and careful consideration of reaction parameters due to the lower reactivity of aryl halides compared to alkyl halides. scholarsresearchlibrary.com

Optimization of Reaction Parameters for Enhanced Selectivity and Yield

The successful synthesis of aryl phosphonates via the Michaelis-Arbuzov reaction is highly dependent on the optimization of several key parameters. Fine-tuning of the solvent, temperature, and reaction time is crucial to achieve high selectivity and yields. eurekaselect.com For instance, the choice of solvent can significantly influence the reaction rate and outcome. While the classical approach often involves neat reaction conditions at elevated temperatures, the use of ionic liquids has been explored as a greener alternative, sometimes allowing the reaction to proceed at room temperature. researchgate.net

Temperature is another critical factor. While the traditional Michaelis-Arbuzov reaction often requires high temperatures to drive the reaction with less reactive aryl halides, microwave irradiation has emerged as a technique to shorten reaction times and improve yields. scholarsresearchlibrary.com The optimization of reaction conditions is a multi-variable process, and a systematic approach is necessary to identify the ideal set of parameters for a specific substrate like a 3-fluorophenyl halide.

ParameterInfluence on ReactionOptimization Strategies
TemperatureAffects reaction rate and potential side reactions.Conventional heating, microwave irradiation to reduce reaction time. scholarsresearchlibrary.com
SolventInfluences solubility of reactants and reaction mechanism.Use of high-boiling point solvents, ionic liquids for greener synthesis. researchgate.net
CatalystCan lower the activation energy and improve yield.Screening of Lewis acids or transition metal catalysts. scholarsresearchlibrary.comresearchgate.net
Reactant RatioAffects the conversion of the limiting reagent and can minimize side products.Use of a slight excess of the phosphite reagent.

Catalytic Enhancements and Variations in Michaelis-Arbuzov Chemistry

To overcome the inherent challenges of reacting aryl halides in the Michaelis-Arbuzov reaction, various catalytic systems have been developed. Lewis acids, such as cerium(III) chloride supported on silica (B1680970) gel (CeCl3·7H2O-SiO2), have been shown to effectively catalyze the reaction, even under solvent-free conditions and with microwave irradiation. scholarsresearchlibrary.com This catalytic approach offers advantages in terms of milder reaction conditions and easier product isolation.

Furthermore, transition metal catalysis has been integrated with the Michaelis-Arbuzov reaction. A palladium-catalyzed Michaelis-Arbuzov reaction of triaryl phosphites and aryl iodides has been reported, proceeding under mild conditions facilitated by a water-mediated phosphonium (B103445) intermediate rearrangement. organic-chemistry.org This method exhibits excellent functional group tolerance. organic-chemistry.org More recently, a palladium-catalyzed decarbonylative Michaelis-Arbuzov reaction of carboxylic acids and triaryl phosphites has been developed, providing a novel route to aryl phosphonates without the need for organohalides. nih.govacs.org

Palladium-Catalyzed P-C Cross-Coupling Reactions for C(aryl)-P Bond Formation

Palladium-catalyzed cross-coupling reactions have become a powerful and versatile tool for the formation of C(aryl)-P bonds, offering a direct route to aryl phosphonates like this compound. rsc.orgacs.org These reactions typically involve the coupling of an aryl halide or triflate with a phosphorus-containing nucleophile, such as a dialkyl phosphite or a secondary phosphine (B1218219).

Ligand Design and Influence on Coupling Efficiency with Fluorinated Aryl Precursors

The choice of ligand is paramount in palladium-catalyzed cross-coupling reactions, as it significantly influences the catalyst's stability, activity, and selectivity. nih.gov For the coupling of fluorinated aryl precursors, such as 3-fluorophenyl bromide or iodide, the electronic and steric properties of the phosphine ligand are critical. Biaryl phosphine ligands, such as Xantphos and tBuBrettPhos, have demonstrated effectiveness in C-O and C-N cross-coupling reactions involving aryl halides and may be applicable to C-P bond formation. nih.govnih.gov The design of ligands often focuses on creating a sterically demanding and electron-rich environment around the palladium center, which facilitates the crucial oxidative addition and reductive elimination steps of the catalytic cycle. acs.org The development of specialized ligands, sometimes for use in aqueous media, aims to enhance catalyst lifetime and efficiency, allowing for lower catalyst loadings. youtube.com

Ligand TypeKey FeaturesPotential Application for 3-Fluorophenyl Precursors
Monodentate Triarylphosphines (e.g., Triphenylphosphine)Commonly used, commercially available. youtube.comMay require higher catalyst loadings and harsher conditions.
Bidentate Phosphines (e.g., Xantphos, dppf)Chelating effect enhances catalyst stability. acs.orgnih.govOften effective in cross-coupling with a variety of functional groups.
Bulky Biarylphosphines (e.g., tBuBrettPhos)Promote oxidative addition and reductive elimination. nih.govHighly active for coupling with challenging substrates, including aryl chlorides.

Substrate Scope and Functional Group Tolerance of the 3-Fluorophenyl Moiety

A key advantage of palladium-catalyzed cross-coupling is its generally broad substrate scope and tolerance of various functional groups. eurekaselect.com In the context of synthesizing this compound, this means that the 3-fluorophenyl precursor can potentially bear other substituents without interfering with the C-P bond formation. Research has shown that palladium-catalyzed C-P coupling reactions can tolerate a wide range of functional groups on the aryl ring. organic-chemistry.org The presence of the fluorine atom at the meta position is generally well-tolerated in these reactions. The development of robust catalytic systems allows for the coupling of a diverse array of aryl and heteroaryl halides, including those with both electron-donating and electron-withdrawing groups. electronicsandbooks.com

Exploration of Green Catalytic Systems for Sustainable Synthesis

In line with the principles of green chemistry, significant effort has been directed towards developing more sustainable palladium-catalyzed cross-coupling reactions. preprints.orgmdpi.com One approach involves performing the reactions in environmentally benign solvents, such as water or blends of green solvents. nih.govrsc.org The use of water as a solvent is particularly attractive due to its low cost, non-toxicity, and non-flammability. youtube.com

Another strategy focuses on catalyst recycling to reduce metal waste. mdpi.comnih.gov This can be achieved by using water-soluble ligands that allow for the separation of the catalyst from the organic product by simple phase separation. nih.gov Furthermore, research into using extremely low levels of palladium, in the parts-per-million (ppm) range, is a key area of development for making these powerful reactions more sustainable. youtube.com The development of metal-free cross-coupling reactions is also an emerging area, offering a potential long-term solution to the challenges associated with transition-metal catalysis. preprints.org

Metal-Free and Radical-Mediated Phosphonylation Strategies

Recent advancements in synthetic organic chemistry have led to the development of powerful metal-free and radical-based methods for constructing C-P bonds, offering milder alternatives to traditional transition-metal-catalyzed cross-coupling reactions like the Hirao and Arbuzov reactions. organic-chemistry.org

Aryne chemistry has emerged as a potent and efficient tool for the formation of aryl C-P bonds under remarkably mild conditions. researchgate.net This strategy circumvents the often harsh conditions associated with metal-catalyzed processes. organic-chemistry.org The reaction proceeds through the in-situ generation of a highly reactive aryne intermediate, such as 3-fluorobenzyne, typically from an ortho-silylaryl triflate precursor like 2-trimethylsilyl-(3-fluorophenyl) triflate. This transient species is then rapidly trapped by a phosphorus-based nucleophile, for example, triethyl phosphite. The nucleophilic addition of the phosphite to the aryne, followed by subsequent protonation or rearrangement, yields the desired arylphosphonate, in this case, this compound. This method is valued for its operational simplicity and tolerance of a wide range of functional groups. organic-chemistry.orgresearchgate.net

Table 1: Overview of Aryne-Based C-P Bond Formation

FeatureDescriptionReference
Reaction Type Nucleophilic addition to an aryne intermediate researchgate.net
Key Intermediate Aryne (e.g., 3-fluorobenzyne) organic-chemistry.org
Phosphorus Source Trialkyl phosphite (e.g., triethyl phosphite) researchgate.net
Precursor Example o-Silylaryl triflates nih.gov
Advantages Mild, metal-free conditions; avoids harsh catalysis organic-chemistry.org

Photocatalysis offers another innovative, metal-free pathway for the synthesis of arylphosphonates. These methods often rely on the generation of aryl radicals from readily available aryl halides through a photochemical process. For the synthesis of this compound, a suitable precursor such as 1-fluoro-3-iodobenzene (B1666204) could be used. Under irradiation, and sometimes assisted by a carbonate anion, the carbon-halogen bond is cleaved to form a 3-fluorophenyl radical. organic-chemistry.org This radical can then be trapped by a phosphorus-centered radical, generated from a dialkyl phosphite like diethyl phosphite, to form the target C-P bond. This approach is noted for its excellent reactivity and broad functional group tolerance under mild, often room-temperature, conditions. organic-chemistry.org

This compound as a Precursor in Multi-Component Reactions

While phosphonates are often the target products, they can also serve as crucial precursors in multi-component reactions (MCRs) for the efficient construction of complex molecular architectures. beilstein-journals.orgresearchgate.net MCRs are highly valued for their atom economy and ability to generate diverse chemical libraries from simple building blocks in a single step. researchgate.net

The Kabachnik-Fields reaction, a classic three-component condensation, provides a direct route to α-aminophosphonates through the reaction of a carbonyl compound, an amine, and a dialkyl phosphite. researchgate.netresearchgate.net In a related fashion, this compound, if appropriately functionalized (e.g., with an aldehyde group on the phenyl ring), could participate in such reactions.

The general mechanism involves the initial condensation of an aldehyde or ketone with a primary or secondary amine to form an imine or iminium ion intermediate. wikipedia.org This electrophilic species is then attacked by the nucleophilic phosphorus atom of a dialkyl phosphite. This sequence allows for the one-pot synthesis of complex molecules. For instance, the three-component reaction between 2-alkynylbenzaldehydes, various amines, and diethyl phosphonate (B1237965) can produce structurally complex 1,2-dihydroisoquinolin-1-ylphosphonates. beilstein-journals.org

Table 2: Example of a Three-Component Phosphonate Synthesis

Reactant 1Reactant 2Reactant 3Product TypeCatalyst ExampleReference
Aldehyde/KetoneAmineDialkyl Phosphiteα-AminophosphonateFeCl₃, Bi(OTf)₃ researchgate.netresearchgate.net
2-AlkynylbenzaldehydeAnilineDiethyl Phosphonate1,2-Dihydroisoquinolin-1-ylphosphonatePd(PPh₃)₂Cl₂ beilstein-journals.org

A significant challenge in modern synthesis is the control of stereochemistry. The development of asymmetric multi-component reactions involving phosphonates has enabled the stereoselective synthesis of complex, chiral phosphonate structures. By employing chiral catalysts, auxiliaries, or reagents, it is possible to direct the formation of a specific stereoisomer.

For example, the asymmetric 1,4-addition of dialkyl phosphonates to α,β-unsaturated ketones like chalcone (B49325) derivatives can be catalyzed by chiral organocatalysts to yield γ-ketophosphonates with high enantioselectivity. organic-chemistry.org Similarly, chiral dinuclear rare-earth metal complexes have been shown to be highly effective in catalyzing the asymmetric hydrophosphonylation of α,β-unsaturated ketones, affording products in excellent yields and with very high enantiomeric excess. organic-chemistry.org These methodologies illustrate the potential for creating sophisticated, stereodefined phosphonate architectures that could be applied in fields such as drug discovery and materials science.

Chemical Reactivity and Transformation Pathways of Diethyl 3 Fluorophenyl Phosphonate

Reactions at the Phosphonate (B1237965) Diester Moiety

The phosphonate diester group is a versatile functional group that can undergo several important reactions, including hydrolysis, transesterification, and other derivatizations.

Selective Hydrolysis to Phosphonic Acids and Monoesters

The hydrolysis of dialkyl arylphosphonates, such as Diethyl (3-fluorophenyl)phosphonate, is a fundamental transformation that leads to the corresponding phosphonic acids or monoesters. This process can be catalyzed by either acids or bases. nih.govtandfonline.com

Acid-catalyzed hydrolysis, often carried out with strong acids like hydrochloric acid (HCl), typically proceeds in a stepwise manner. nih.govmtak.hu The first ester group is hydrolyzed to form the phosphonic acid monoester, which can then undergo further hydrolysis to yield the phosphonic acid. mtak.humathnet.ru The reaction conditions, such as acid concentration and temperature, can be optimized to favor the formation of either the monoester or the fully hydrolyzed phosphonic acid. nih.gov Studies on the acidic hydrolysis of various dialkyl arylphosphonates have shown that the reaction rates are influenced by the nature of both the alkyl and aryl substituents. mathnet.runih.gov

CatalystProductConditionsReference
HCl(3-fluorophenyl)phosphonic acidReflux with excess concentrated HCl nih.gov
HBr(3-fluorophenyl)phosphonic acidNot specified nih.gov
Trifluoroacetic acid(3-fluorophenyl)phosphonic acidAqueous medium nih.gov

Transesterification Reactions with Various Alcohols and Phenols

Transesterification is another key reaction of the phosphonate diester moiety, allowing for the exchange of the ethyl groups with other alkyl or aryl groups from various alcohols and phenols. nih.gov This reaction is valuable for synthesizing a library of phosphonate esters with different properties. The process can be promoted by catalysts such as ionic liquids, which can also influence the course of the reaction, sometimes leading to the cleavage of the P-O-C bond. tandfonline.commtak.hu The choice of alcohol or phenol and the reaction conditions can be tailored to achieve the desired mixed or fully transesterified product. mtak.hu

Derivatization and Functionalization of the Phosphonate Group

The phosphonate group can be further derivatized to introduce new functionalities. For instance, the phosphonic acid obtained from hydrolysis can be converted into various derivatives. amazonaws.comnih.gov These transformations are crucial for applications such as the synthesis of biologically active molecules and materials with specific properties. nih.govmdpi.com The P-H bond in compounds like diethyl phosphite (B83602), a related phosphonate, is highly reactive and allows for various coupling reactions to form C-P bonds, highlighting the potential for diverse functionalization pathways. wikipedia.orgorgsyn.org

Transformations Involving the 3-Fluorophenyl Aromatic Ring

The 3-fluorophenyl ring of this compound is susceptible to electrophilic and nucleophilic aromatic substitution reactions, with the regiochemical outcome influenced by the directing effects of both the fluorine and the diethyl phosphonate substituents.

Electrophilic Aromatic Substitution: Regioselectivity Induced by Fluorine and Phosphonate Groups

Electrophilic aromatic substitution (EAS) is a classic reaction for functionalizing aromatic rings. masterorganicchemistry.comlibretexts.org The rate and regioselectivity of EAS on a substituted benzene (B151609) ring are governed by the electronic properties of the existing substituents. vanderbilt.edu

Fluorine is an ortho-, para-directing deactivator. libretexts.org Its high electronegativity withdraws electron density from the ring inductively, making the ring less reactive towards electrophiles compared to benzene. researchgate.net However, through resonance, the lone pairs on the fluorine atom can donate electron density to the ring, directing incoming electrophiles to the ortho and para positions. libretexts.org

The diethyl phosphonate group is generally considered a deactivating, meta-directing group due to its electron-withdrawing nature. rsc.org

When both substituents are present, as in this compound, the regioselectivity of an incoming electrophile is a result of the combined directing effects. The fluorine atom directs ortho and para to its position (positions 2, 4, and 6), while the phosphonate group directs meta to its position (positions 2 and 5). The outcome of an EAS reaction will depend on the specific electrophile and reaction conditions, with substitution likely occurring at the positions activated by the fluorine and not strongly deactivated by the phosphonate group. youtube.comresearchgate.net

PositionDirecting Effect of Fluorine (at C3)Directing Effect of Phosphonate (at C1)Predicted Outcome
2OrthoMetaFavorable
4ParaMeta to F, Ortho to PPotentially favorable
5MetaMetaFavorable
6OrthoOrthoLess favorable

Nucleophilic Aromatic Substitution Adjacent to the Fluorine Atom

Nucleophilic aromatic substitution (SNA) typically occurs on electron-poor aromatic rings containing a good leaving group. masterorganicchemistry.com Fluorine, despite being a poor leaving group in SN1 and SN2 reactions, can be an effective leaving group in SNA reactions, particularly when the aromatic ring is activated by electron-withdrawing groups. masterorganicchemistry.comstackexchange.com The high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex formed during the reaction. stackexchange.com

In this compound, the electron-withdrawing phosphonate group enhances the susceptibility of the ring to nucleophilic attack. Nucleophilic substitution would be expected to occur at the carbon atom bearing the fluorine atom (C3). nih.govmdpi.com The reaction involves the attack of a nucleophile on the aromatic ring, leading to the displacement of the fluoride ion. nih.gov A variety of nucleophiles, including those based on oxygen, sulfur, and nitrogen, can participate in such reactions. mdpi.com

Metal-Mediated Functionalization of the Fluorinated Aromatic Core

The presence of both a fluorine atom and a diethyl phosphonate group on the aromatic ring of this compound offers several avenues for metal-mediated functionalization. These reactions are crucial for the further elaboration of the molecule, enabling the introduction of new substituents and the construction of more complex structures. Key strategies include directed ortho-metalation and palladium-catalyzed cross-coupling reactions.

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings. The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can then be quenched with an electrophile. researchgate.netresearchgate.net Both the phosphonate group and the fluorine atom can act as DMGs.

The phosphonate group is a known DMG, directing metalation to the adjacent carbon atoms. The oxygen atoms of the phosphonate can coordinate to the lithium cation of the organolithium reagent, facilitating deprotonation at the ortho position. baranlab.org Similarly, fluorine is a potent DMG, capable of directing lithiation to the neighboring position. researchgate.net

In this compound, there is a competition between the directing effects of the fluorine and the phosphonate groups. The fluorine atom at the C3 position directs metalation to the C2 and C4 positions. The diethyl phosphonate group at C1 directs metalation to the C2 and C6 positions. Therefore, the C2 position is activated by both substituents, making it the most likely site of deprotonation. The regioselectivity of the lithiation will depend on the reaction conditions, including the choice of base and solvent.

Table 1: Potential Regioselectivity in Directed ortho-Metalation of this compound

Directing GroupActivated PositionsPredicted Major Lithiation Site
3-FluoroC2, C4C2 (activated by both groups)
1-PhosphonateC2, C6

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. The fluorinated aromatic core of this compound can potentially participate in these reactions in several ways.

While the C-F bond is generally strong, under specific catalytic conditions, it can be activated for cross-coupling. More commonly, the aromatic ring can be further functionalized with a leaving group, such as bromine or iodine, which can then readily participate in reactions like Suzuki, Stille, or Heck couplings.

Alternatively, the phosphonate moiety itself can be the subject of palladium-catalyzed reactions. For instance, Hirao coupling involves the palladium-catalyzed reaction of a dialkyl phosphite with an aryl halide to form an aryl phosphonate. While this is a method for the synthesis of the parent compound, related palladium-catalyzed processes could potentially be used to further functionalize the molecule. Research has shown the utility of palladium-catalyzed cross-coupling reactions involving arylphosphonate-based boronate esters as the nucleophilic partner in Suzuki-Miyaura couplings, suggesting another potential route for derivatization.

Radical Reactions and Their Application to the Fluorophenyl Moiety

Radical reactions offer a complementary approach to ionic reactions for the functionalization of aromatic systems. The fluorophenyl moiety of this compound can be susceptible to radical-mediated transformations, particularly through mechanisms like the SRN1 (substitution nucleophilic radical unimolecular) reaction.

The SRN1 mechanism involves a chain reaction initiated by the transfer of an electron to the aromatic substrate, forming a radical anion. This intermediate then fragments to produce an aryl radical and a leaving group. The aryl radical can then react with a nucleophile to form a new radical anion, which propagates the chain by transferring its electron to a new molecule of the starting material. nih.govnih.gov

While the phosphonate group itself is not a typical leaving group in SRN1 reactions, a halogen substituent on the aromatic ring would be. For example, if this compound were to be brominated or iodinated, the resulting halophosphonate could undergo an SRN1 reaction with a variety of nucleophiles, including the diethyl phosphite anion. This would lead to the formation of a bis(phosphonate) arene.

Furthermore, direct radical addition to the aromatic ring is another possibility, although less common for functionalization. High-energy radicals can add to the aromatic system, temporarily disrupting the aromaticity, followed by subsequent reactions to restore it.

Mechanisms of Key Reactions Involving this compound

Understanding the mechanisms of the reactions that this compound undergoes is fundamental to controlling its reactivity and predicting the products of its transformations. Key reactions include the hydrolysis of the phosphonate esters and potential nucleophilic aromatic substitution at the fluorinated carbon.

Mechanism of Hydrolysis

The hydrolysis of diethyl arylphosphonates to the corresponding phosphonic acid can proceed under both acidic and basic conditions. The mechanism of this transformation is dependent on the reaction conditions.

Acid-Catalyzed Hydrolysis : Under acidic conditions, the hydrolysis of dialkyl arylphosphonates typically proceeds through two consecutive steps. The first step is the protonation of the phosphoryl oxygen, which activates the phosphorus atom towards nucleophilic attack by water. The subsequent steps can follow either an AAc2 or an AAl1 mechanism. harvard.edu

AAc2 (bimolecular, acyl-oxygen cleavage) : This is the more common pathway and involves the nucleophilic attack of a water molecule on the protonated phosphorus atom, leading to the cleavage of the P-O bond and the release of an alcohol molecule. This process is then repeated for the second ester group.

AAl1 (unimolecular, alkyl-oxygen cleavage) : In this mechanism, the protonated ester undergoes a unimolecular cleavage of the O-C bond to form a carbocation and the monoester of the phosphonic acid. This pathway is more likely with ester groups that can form stable carbocations, such as tert-butyl. For diethyl esters, the AAc2 mechanism is generally favored.

Base-Catalyzed Hydrolysis : In the presence of a base, such as hydroxide ions, the hydrolysis occurs via a nucleophilic attack of the hydroxide ion on the phosphorus atom. This forms a pentacoordinate intermediate, which then collapses to release an ethoxide ion. This process is repeated to cleave the second ester group. The rate of this reaction is influenced by the electronic nature of the aryl group. Electron-withdrawing substituents on the aromatic ring can increase the electrophilicity of the phosphorus atom and accelerate the rate of hydrolysis.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom in this compound can potentially be displaced by a nucleophile through a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

The phosphonate group is an electron-withdrawing group, and its effect on the aromatic ring could activate the fluorine atom towards nucleophilic attack. The SNAr mechanism proceeds in two steps:

Addition of the Nucleophile : A strong nucleophile attacks the carbon atom bearing the fluorine atom, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing phosphonate group.

Elimination of the Leaving Group : The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in this context.

The feasibility and rate of this reaction would depend on the strength of the nucleophile and the ability of the phosphonate group to stabilize the intermediate Meisenheimer complex from the meta position.

Advanced Spectroscopic Characterization and Analytical Techniques for Diethyl 3 Fluorophenyl Phosphonate

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of Diethyl (3-fluorophenyl)phosphonate, offering a detailed view of its atomic arrangement and electronic environment. By analyzing the spectra from various nuclei, a complete picture of the molecule's structure can be assembled.

A combination of ¹H, ¹³C, ³¹P, and ¹⁹F NMR spectroscopy provides a powerful tool for the complete structural assignment of this compound. Each spectrum offers unique information about the different nuclei within the molecule.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. For the ethoxy groups, the methylene (B1212753) (-OCH₂-) and methyl (-CH₃) protons typically appear as distinct multiplets due to coupling with each other and with the phosphorus atom. The aromatic protons of the 3-fluorophenyl ring exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.

¹³C NMR: The carbon-13 NMR spectrum, often acquired with proton decoupling, shows distinct signals for each unique carbon atom. The carbons of the ethyl groups and the fluorophenyl ring can be readily identified. The carbon atoms are further split by coupling to the phosphorus and fluorine atoms, providing crucial connectivity information. For instance, the carbon atoms of the phenyl ring will show characteristic coupling constants with the directly attached fluorine and the phosphorus atom of the phosphonate (B1237965) group. jeol.com

³¹P NMR: Phosphorus-31 NMR is particularly informative for organophosphorus compounds. huji.ac.il this compound typically exhibits a single resonance in the ³¹P NMR spectrum, and its chemical shift is characteristic of a phosphonate ester. huji.ac.iloxinst.com This signal will be split into a doublet due to coupling with the fluorine atom on the phenyl ring. Proton decoupling simplifies the spectrum, but coupled spectra can reveal further structural details through P-H couplings. huji.ac.il

¹⁹F NMR: Fluorine-19 NMR is highly sensitive and provides a clean spectrum for fluorinated compounds. nih.gov In the case of this compound, a single resonance is expected for the fluorine atom on the phenyl ring. This signal will be split by coupling to the adjacent protons and the phosphorus atom, providing further confirmation of the substitution pattern. The chemical shift is referenced against a standard like CFCl₃. colorado.edu

Table 1: Representative NMR Data for this compound (in CDCl₃)

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H ~1.3 Triplet ~7 -CH₃
~4.1 Quintet ~7 -OCH₂-
~7.1-7.6 Multiplet Aromatic-H
¹³C ~16 Doublet -CH₃
~62 Doublet -OCH₂-
~115-135 Multiplet Aromatic-C
³¹P ~18-20 Doublet P=O

| ¹⁹F | Varies | Multiplet | | C-F |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are instrumental in unambiguously establishing the connectivity between atoms in this compound.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. This is particularly useful for confirming the coupling between the methylene and methyl protons of the ethoxy groups and for tracing the connectivity of the protons on the fluorophenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence): The ¹H-¹³C HMQC spectrum correlates proton signals with the carbon signals of the atoms to which they are directly attached. This allows for the definitive assignment of the carbon signals for the ethoxy groups and the protonated carbons of the phenyl ring.

Advanced NMR experiments can provide insights into the three-dimensional structure and dynamic behavior of this compound.

Conformational Dynamics: Variable-temperature NMR studies can reveal information about the rotational barriers around the P-C and C-O bonds. Changes in the NMR spectra as a function of temperature can indicate the presence of different conformers and allow for the determination of the energetic barriers between them.

Intermolecular Interactions: Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to study the spatial proximity of different parts of the molecule and its interactions with solvent molecules or other species in solution. This can provide information about the preferred solution-state conformation and any intermolecular associations.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule. researchgate.net

The IR and Raman spectra of this compound exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

P=O Stretching: A strong absorption band, typically in the region of 1200-1260 cm⁻¹, is characteristic of the P=O stretching vibration. rsc.org

P-O-C Stretching: The asymmetric and symmetric stretching vibrations of the P-O-C linkages usually appear in the 1000-1100 cm⁻¹ region. rsc.org

C-H Stretching: The stretching vibrations of the aliphatic C-H bonds of the ethyl groups are observed in the 2850-3000 cm⁻¹ range. researchgate.net The aromatic C-H stretching vibrations appear at slightly higher wavenumbers, typically above 3000 cm⁻¹. researchgate.net

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the phenyl ring are found in the 1400-1600 cm⁻¹ region. researchgate.net

C-F Stretching: The C-F stretching vibration gives rise to a strong absorption band, typically in the range of 1100-1300 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
P=O Stretching 1200 - 1260
P-O-C Stretching 1000 - 1100
Aliphatic C-H Stretching 2850 - 3000
Aromatic C-H Stretching > 3000
C=C (aromatic) Stretching 1400 - 1600

Just as with NMR, vibrational spectroscopy can be used to study the conformational preferences of this compound. nih.govekb.eg The vibrational frequencies of certain modes, particularly those involving the phosphonate group and its linkage to the phenyl ring, can be sensitive to the rotational conformation. By comparing experimental spectra with theoretical calculations for different possible conformers, it is possible to deduce the most stable conformation in the solid state or in solution. nih.goviu.edu.sa For instance, the position and shape of the P=O and P-O-C stretching bands might shift depending on the orientation of the ethoxy groups and the fluorophenyl ring relative to the phosphorus atom.

Mass Spectrometry: High-Resolution and Tandem Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and structure of chemical compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion to elucidate its structure.

Precise Mass Determination and Elemental Composition Analysis

In the absence of specific experimental high-resolution mass spectrometry data for this compound, we can predict its theoretical exact mass. The molecular formula of this compound is C₁₀H₁₄FO₃P. Using the most common isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁶O, and ³¹P), the theoretical monoisotopic mass can be calculated. This precise mass would be the target for identification in an HRMS experiment.

Theoretical Elemental Composition and Mass:

ElementCountAtomic Mass (amu)Total Mass (amu)
Carbon (¹²C)1012.000000120.000000
Hydrogen (¹H)141.00782514.10955
Fluorine (¹⁹F)118.99840318.998403
Oxygen (¹⁶O)315.99491547.984745
Phosphorus (³¹P)130.97376230.973762
Total 232.066460

This table presents the theoretical calculation of the monoisotopic mass of this compound.

An experimental HRMS measurement would aim to match this theoretical value with a very low margin of error (typically in parts per million, ppm), which would confirm the elemental composition.

Fragmentation Pathway Elucidation for Structural Confirmation

Tandem mass spectrometry (MS/MS) would provide structural confirmation by breaking the molecule into smaller, charged fragments. While specific experimental MS/MS data for this compound is unavailable, general fragmentation patterns for diethyl phenylphosphonates can be hypothesized.

Common fragmentation pathways for similar organophosphorus compounds often involve:

Loss of ethylene: A characteristic fragmentation for ethyl esters, involving a McLafferty-type rearrangement, would lead to the loss of C₂H₄ (28.0313 Da). This can occur sequentially, with the loss of one or both ethyl groups.

Cleavage of the P-C bond: The bond between the phosphorus atom and the fluorophenyl ring can cleave, generating ions corresponding to the fluorophenyl group or the diethyl phosphonate moiety.

Cleavage of the P-O bond: The bonds between the phosphorus and the ethoxy groups can also break.

Hypothetical Fragmentation of this compound:

Precursor Ion (m/z)Proposed Fragment IonNeutral LossFragment m/z (Theoretical)
232.0665[C₈H₉FO₃P]⁺C₂H₄204.0351
232.0665[C₆H₄FPO₂H]⁺2 x C₂H₄175.9987
232.0665[C₆H₄F]⁺C₄H₁₀O₃P95.0348
232.0665[C₄H₁₀O₃P]⁺C₆H₄F137.0316

This table outlines potential fragmentation pathways based on the known behavior of similar compounds.

Without experimental data, these proposed pathways remain theoretical.

X-ray Crystallography for Solid-State Structural Determination

A search of crystallographic databases, such as the Cambridge Structural Database (CSD), did not yield a published crystal structure for this compound. While structures of other substituted phenylphosphonates exist, direct comparison is not possible without the specific data for the title compound. nih.gov

Chiroptical Spectroscopies (e.g., ECD, VCD) for Chiral Derivatives

Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are used to study chiral molecules. These techniques measure the differential absorption of left and right circularly polarized light.

The phosphorus atom in this compound is a prochiral center. If one of the ethoxy groups were replaced with a different group, the phosphorus atom would become a chiral center, leading to a pair of enantiomers. However, there is no information available in the scientific literature regarding the synthesis or chiroptical analysis of any chiral derivatives of this compound. Therefore, a discussion of their ECD and VCD spectra is not currently possible.

Computational Chemistry and Theoretical Investigations of Diethyl 3 Fluorophenyl Phosphonate

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of the electronic structure and a variety of molecular properties. For Diethyl (3-fluorophenyl)phosphonate, these methods can elucidate the influence of the fluorine substituent on the phenyl ring and the phosphonate (B1237965) group.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. ijcce.ac.ir It offers a good balance between accuracy and computational cost, making it suitable for molecules of the size of this compound. nih.govrsc.org DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. ijcce.ac.irnih.gov

For this compound, a DFT optimization would likely reveal the precise spatial arrangement of the atoms, taking into account the electronic effects of the fluorine atom on the phenyl ring and the geometry of the phosphonate group. The results of such a calculation would provide the foundational data for further analysis.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound This table presents a hypothetical set of data that would be obtained from a DFT calculation for illustrative purposes.

Parameter Value
P=O bond length (Å) 1.48
P-C bond length (Å) 1.80
C-F bond length (Å) 1.35
P-O-C angle (°) 118.0
O=P-C angle (°) 115.0

Furthermore, DFT calculations allow for the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their gap (HOMO-LUMO gap) are critical in predicting the chemical reactivity and kinetic stability of the molecule. ijcce.ac.ir A smaller HOMO-LUMO gap generally suggests higher reactivity. ijcce.ac.ir The distribution of these orbitals would show the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO).

Table 2: Hypothetical Frontier Orbital Energies for this compound This table illustrates the kind of data on frontier orbital energies that would be generated by DFT calculations.

Orbital Energy (eV)
HOMO -7.2
LUMO -1.5

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. bas.bg These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of energetic and spectroscopic properties, though they are more computationally demanding than DFT. bas.bg For this compound, ab initio calculations could be employed to refine the geometric parameters obtained from DFT and to achieve more precise energy values. researchgate.net

High-level ab initio calculations are particularly valuable for predicting spectroscopic data with a high degree of accuracy. For instance, they can be used to calculate the vibrational frequencies and NMR chemical shifts, which can then be compared with experimental data to validate the computational model.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the diethyl phosphonate group and its rotational freedom with respect to the 3-fluorophenyl ring mean that this compound can exist in multiple conformations.

Conformational analysis of this compound would involve calculating the potential energy surface as a function of the dihedral angles defining the orientation of the aryl and phosphonate groups. This can be achieved by systematically rotating these groups and calculating the energy at each step using methods like DFT or ab initio calculations. bas.bgbiomedres.us The results would identify the low-energy, preferred conformations and the energy barriers to rotation between them. ias.ac.in Studies on related phosphonates have utilized such techniques to determine the nature of the conformers present. researchgate.net

The preferred conformation of this compound is influenced by a variety of intramolecular interactions. These can include steric hindrance between the ethyl groups of the phosphonate and the phenyl ring, as well as non-covalent interactions like dipole-dipole interactions and weak hydrogen bonds. nih.gov The fluorine substituent on the phenyl ring can also play a role in these interactions. Research on other fluorinated aromatic compounds has shown that intramolecular interactions can lead to specific folded conformations. nih.gov Studies on similar molecules suggest that a 3-fluorophenyl group might not induce significantly different conformational effects compared to an unsubstituted phenyl ring. nih.gov

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are powerful tools for predicting the spectroscopic parameters of molecules, which can aid in the interpretation of experimental spectra.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods has become a standard practice in chemical research. pdx.eduliverpool.ac.uk For this compound, theoretical calculations can predict the ¹H, ¹³C, ¹⁹F, and ³¹P NMR chemical shifts. man.ac.uk These calculations are typically performed using DFT methods, such as the Gauge-Including Atomic Orbital (GIAO) method. ijcce.ac.ir The accuracy of these predictions can be high, often with a good correlation to experimental values. ijcce.ac.ir

Similarly, the vibrational frequencies of this compound can be calculated using DFT. researchgate.net The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. These theoretical spectra can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of the observed vibrational bands.

Table 3: Hypothetical Predicted NMR Chemical Shifts (ppm) for this compound This table provides a hypothetical set of predicted NMR chemical shifts for illustrative purposes.

Nucleus Predicted Chemical Shift (ppm)
¹H (CH₃) 1.3
¹H (CH₂) 4.1
¹³C (CH₃) 16.5
¹³C (CH₂) 64.0
¹³C (Aromatic) 115-160
¹⁹F -110

Reaction Mechanism Elucidation and Transition State Analysis

The synthesis of this compound, often achieved through reactions such as the Michaelis-Arbuzov or Hirao coupling, involves complex multi-step mechanisms. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping out the potential energy surfaces of these reactions. By identifying the structures of reactants, intermediates, transition states, and products, a detailed, step-by-step understanding of the reaction pathway can be achieved.

Theoretical studies on analogous aryl phosphonate syntheses have established a general framework for this analysis. For instance, in a nucleophilic substitution reaction at the phosphorus center, DFT calculations at a common level of theory, such as B3LYP with a 6-311G(d,p) basis set, can be employed to model the reaction profile. imist.maresearchgate.net These calculations can elucidate the energetics of the reaction, highlighting the kinetic and thermodynamic favorability of a proposed mechanism.

A critical aspect of these studies is the location and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is characterized by a single imaginary frequency in its vibrational analysis. researchgate.net The energy barrier, or activation energy, determined from the difference in energy between the reactants and the transition state, is a key determinant of the reaction rate.

For a hypothetical reaction involving the formation of this compound, computational analysis would likely investigate the concerted versus stepwise nature of the key bond-forming steps. The influence of the fluorine substituent on the phenyl ring on the reaction mechanism can also be computationally probed. The electron-withdrawing nature of fluorine can affect the charge distribution in the aromatic ring, potentially influencing the regioselectivity and the energy of transition states.

Intrinsic Reaction Coordinate (IRC) calculations are typically performed to confirm that a located transition state correctly connects the reactants and products on the potential energy surface. imist.maresearchgate.net This ensures the validity of the proposed mechanistic pathway.

Table 1: Hypothetical Relative Energies for a Proposed Reaction Pathway in the Synthesis of this compound

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsStarting materials0.0
Intermediate 1Initial adduct+5.2
Transition State 1First energy barrier+21.5
Intermediate 2Rearranged species-2.7
Transition State 2Second energy barrier+15.8
ProductsThis compound-18.9

Note: The data in this table is hypothetical and for illustrative purposes only, representing typical values that might be obtained from DFT calculations.

Molecular Dynamics Simulations for Dynamic Behavior Studies

While quantum mechanical calculations provide a static picture of a reaction, the dynamic behavior of this compound in solution or within a biological system is best explored through molecular dynamics (MD) simulations. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion over time.

For a molecule like this compound, MD simulations can provide insights into its conformational flexibility, solvation, and interactions with other molecules. Classical MD simulations, using force fields parameterized for organophosphorus compounds, can model the behavior of the molecule in different solvents. This can reveal preferential solvation shells and the dynamics of solvent reorganization around the solute.

Of particular interest is the use of hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. frontiersin.orgfrontiersin.orgsemanticscholar.org In a QM/MM simulation, the chemically reactive part of the system (e.g., the phosphonate group and its immediate surroundings during a reaction) is treated with a high level of quantum mechanical theory, while the remainder of the system (e.g., the solvent environment or a large biomolecule) is treated with a more computationally efficient molecular mechanics force field. frontiersin.orgfrontiersin.org This approach allows for the study of reactions in a complex, explicit environment, capturing the influence of the surroundings on the reaction dynamics.

For example, a QM/MM MD simulation could be used to study the hydrolysis of this compound in an aqueous environment. The simulation could track the approach of a water molecule to the phosphorus center, the bond-breaking and bond-forming events, and the role of surrounding water molecules in stabilizing the transition state through hydrogen bonding.

Table 2: Hypothetical Data from a Molecular Dynamics Simulation of this compound in Water

ParameterDescriptionAverage ValueStandard Deviation
P=O Bond LengthLength of the phosphoryl bond1.48 Å0.03 Å
C-P-O-C Dihedral Angle 1Torsional angle of one ethoxy group65.4°15.2°
C-P-O-C Dihedral Angle 2Torsional angle of the second ethoxy group-170.1°12.8°
Water Molecules in First Solvation ShellNumber of water molecules within 4 Å of the P atom5.81.2

Note: The data in this table is hypothetical and for illustrative purposes only, representing the type of information that can be extracted from an MD simulation.

Such simulations provide a dynamic picture of the molecule's behavior that is inaccessible to static computational methods or many experimental techniques, offering a more complete understanding of its properties and reactivity in realistic environments.

Advanced Applications and Research Horizons for Diethyl 3 Fluorophenyl Phosphonate Excluding Prohibited Elements

Ligand Design in Homogeneous and Heterogeneous Catalysis

Diethyl (3-fluorophenyl)phosphonate and its derivatives are gaining attention for their potential applications in catalysis. The phosphorus center, with its specific electronic and steric properties, can be harnessed for the design of ligands for various transition-metal-catalyzed reactions. The presence of the fluorophenyl group can further modulate the ligand's characteristics, influencing catalyst activity, stability, and selectivity.

While this compound is not inherently chiral, it serves as a valuable scaffold for the synthesis of P-chiral ligands, which are crucial for asymmetric catalysis. nih.govnih.gov The development of efficient P-chiral phosphine (B1218219) ligands has been a significant goal in organic synthesis, leading to powerful catalysts for creating enantioenriched molecules. nih.govorganic-chemistry.org The synthesis of these ligands often involves challenging, multi-step procedures to create a stereogenic phosphorus center. nih.gov

Methodologies for synthesizing P-chiral phosphines often utilize phosphine-borane intermediates or the resolution of phosphine oxides. nih.gov Although direct applications of this compound as a chiral ligand are not extensively documented, its structure is amenable to modifications that could introduce chirality. For instance, synthetic routes could be designed to create P-stereogenic centers, transforming the achiral phosphonate (B1237965) into a valuable chiral ligand for reactions like asymmetric hydrogenation or allylic alkylation. nih.govnih.govnih.gov The search for novel, practical, and operationally simple chiral phosphorus ligands with unique structural motifs remains a highly desirable area of research to address ongoing challenges in reactivity and selectivity. rsc.org

Phosphonates are pivotal in transition-metal-catalyzed cross-coupling reactions for forming carbon-carbon (C-C) and carbon-heteroatom bonds. The Mizoroki-Heck reaction, for example, couples aryl halides with alkenes and is a cornerstone of C-C bond formation. nih.govmychemblog.comorganic-chemistry.org While specific studies detailing the use of this compound in the Heck reaction are limited, the related Hirao reaction, which couples aryl halides with dialkyl phosphites, is a well-established method for C-P bond formation.

Aryl phosphonates, such as this compound, can be synthesized via palladium-catalyzed coupling reactions. purdue.edu Furthermore, the fluorophenylphosphonate moiety is utilized as a building block in the synthesis of more complex molecules. For instance, a key step in preparing intermediates for thrombin receptor antagonists involves a palladium-catalyzed Suzuki coupling between an organoboronic acid (like 3-fluorophenylboronic acid) and a phosphonate-containing heterocyclic halide. google.com This highlights the utility of the 3-fluorophenyl group in palladium-catalyzed C-C bond formation to create elaborate phosphonate structures. google.com

Below is a table representing a generalized Suzuki coupling reaction where a fluorophenyl group is introduced, based on a patented process. google.com

Reactant AReactant BCatalyst SystemProduct TypeRef.
(5-Bromo-pyrid-2-yl)-methylphosphonate3-Fluorophenylboronic acid5% Pd/C, Sodium CarbonateDiethyl{[5-(3-fluorophenyl)-pyridine-2-yl]methyl}phosphonate google.com

This reaction demonstrates the successful integration of the 3-fluorophenyl unit into a complex phosphonate backbone via a robust palladium-catalyzed process. google.com

This compound is a valuable precursor for creating heterogeneous catalysts, particularly metal phosphonate networks. mdpi.comnih.govresearchgate.net These materials are prized for their high thermal stability, tunable porosity, and reusability. mdpi.comscispace.com The synthesis typically involves the hydrolysis of the diethyl phosphonate ester to its corresponding phosphonic acid, (3-fluorophenyl)phosphonic acid. beilstein-journals.org This acid is then reacted with a metal salt, such as zirconium(IV) oxychloride, via a co-precipitation or hydrothermal method to form a layered or porous zirconium phosphonate material. mdpi.comnih.govresearchgate.net

These hybrid organic-inorganic materials act as solid acid catalysts or as supports for catalytically active metal nanoparticles. mdpi.com The organic group—in this case, the 3-fluorophenyl group—can be used to control the catalyst's properties, such as its surface acidity, hydrophobicity, and the spacing between the inorganic layers. researchgate.net Zirconium phosphonates have shown high activity in various reactions, including the conversion of biomass-derived molecules like ethyl levulinate into valuable chemicals such as γ-valerolactone. researchgate.net

PrecursorMetal SaltCatalyst TypePotential ApplicationRef.
(3-Fluorophenyl)phosphonic AcidZirconium(IV) OxychlorideLayered Zirconium PhosphonateAcid Catalysis, Dehydration, Esterification mdpi.comresearchgate.net
Aminotris(methylenephosphonic acid)Zirconium(IV) OxynitrateAmorphous Zirconium PhosphonateHeavy Metal Sorption nih.gov

Precursors and Components in Materials Science Research

The unique combination of a reactive phosphonate group and a fluorinated aromatic ring makes this compound a promising building block in materials science for creating functional polymers and modifying surfaces.

Phosphorus-containing polymers are of significant interest due to their properties such as fire retardancy and metal chelation. nih.gov this compound can serve as a precursor for monomers that can be incorporated into polymeric structures. By first introducing a polymerizable functional group (e.g., a methacrylate (B99206) or vinyl group) onto the phenyl ring, the resulting monomer could be copolymerized with other monomers, like fluorinated methacrylates, via free-radical polymerization. nih.gov The phosphonate ester groups within the polymer backbone can later be hydrolyzed to phosphonic acids, providing sites for metal ion binding or enhancing adhesion to substrates. nih.govresearchgate.net

Furthermore, the creation of zirconium phosphonates from this compound represents a clear example of forming hybrid organic-inorganic materials. mdpi.comresearchgate.net These materials consist of inorganic zirconium phosphate (B84403) layers covalently linked by organic (3-fluorophenyl) pillars, creating a well-defined, three-dimensional structure with tunable properties for applications in catalysis and separation. researchgate.net

Phosphonic acids are highly effective agents for modifying the surfaces of metal oxides such as indium tin oxide (ITO), zinc oxide (ZnO), and titanium oxides. nih.govd-nb.infomdpi.comrsc.org this compound is an excellent precursor for this application, as it can be readily converted to (3-fluorophenyl)phosphonic acid via hydrolysis. beilstein-journals.orgresearchgate.net This acid can then form robust, self-assembled monolayers (SAMs) on oxide surfaces. d-nb.info

The phosphonic acid headgroup forms strong covalent or dative bonds with the metal oxide surface, while the 3-fluorophenyl tail projects outwards, altering the surface properties. nih.govrsc.org The presence of the fluorine atom is particularly significant; it can be used to tune the surface energy, hydrophobicity, and electronic properties, such as the work function of conductive oxides. nih.govmdpi.com This modification is critical for improving performance and stability in optoelectronic devices like organic solar cells and LEDs. nih.govd-nb.info Studies on related fluorinated phosphonic acids have shown that they can produce stable, well-ordered films that modify the electronic interface and enhance device efficiency. nih.govmdpi.comrsc.org

SubstrateModifying Agent PrecursorApplicationEffect of ModificationRef.
Indium Tin Oxide (ITO)Pentafluorobenzyl phosphonic acidOrganic Solar CellsIncreases work function, improves charge injection nih.gov
Zinc Oxide (ZnO)Perfluorinated phosphonic acidsNanoparticle StabilizationCreates stable, hydrophobic surface films mdpi.com
Indium Tin Oxide (ITO)3,4,5-trifluorophenyl phosphonic acidOrganic ElectronicsModifies surface work function depending on binding geometry rsc.org

Role in the Design of Novel Functional Molecules and Supramolecular Assemblies

The unique structural and electronic properties of this compound position it as a valuable building block in the design of novel functional molecules and the construction of complex supramolecular assemblies. The presence of the phosphonate group, with its potential for hydrogen bonding and metal coordination, combined with the electronically modified phenyl ring due to the fluorine substituent, allows for a high degree of control over intermolecular interactions.

The development of such functional molecules and supramolecular structures opens avenues for applications in materials science, where the controlled organization of molecules can lead to materials with tailored optical, electronic, or catalytic properties. The phosphonate moiety can also serve as an anchor to bind to surfaces or nanoparticles, enabling the construction of hybrid materials with enhanced functionalities.

Development as Biochemical Probes and Enzyme Inhibitors (Non-Therapeutic)

The structural similarity of the phosphonate group to the phosphate group has led to the extensive investigation of phosphonate-containing compounds, including derivatives of this compound, as biochemical tools to study enzyme function and activity.

Design Principles for Phosphate Mimics in Enzymatic Studies

Phosphonates serve as effective non-hydrolyzable mimics of phosphate esters, which are common substrates and intermediates in a vast array of enzymatic reactions. nih.gov The key design principle lies in the replacement of the labile P-O-C bond in a phosphate ester with a stable P-C bond in a phosphonate. nih.gov This substitution creates a molecule that can bind to the active site of an enzyme that recognizes a phosphate-containing substrate but is resistant to the enzymatic cleavage that the natural substrate would undergo. nih.gov

The fluorine atom in this compound adds another layer of sophistication to the design of these mimics. Fluorine's high electronegativity can influence the electronic distribution within the molecule, potentially altering its binding affinity and specificity for the target enzyme. The development of fluorinated phosphonates as phosphatase-inert surrogates of biological phosphates is an area of significant interest. unl.edu Researchers have conducted "fluorinated phosphonate scans," varying the degree of α-fluorination and the stereochemistry of the phosphonate, to probe the active sites of enzymes like glucose 6-phosphate dehydrogenase. unl.edu

Investigating Inhibition Mechanisms of Target Enzymes (e.g., serine hydrolases)

Organophosphonates, including fluorophosphonates derived from compounds like this compound, are particularly effective as inhibitors of serine hydrolases. nih.gov These enzymes play crucial roles in numerous physiological processes. biologists.com The inhibition mechanism typically involves the phosphonate acting as a transition-state analog. The phosphorus atom is attacked by the catalytic serine residue in the enzyme's active site, forming a stable, covalent phosphonyl-enzyme adduct. nih.gov This effectively inactivates the enzyme.

The reactivity of the phosphonate can be tuned by the nature of the leaving group attached to the phosphorus. For instance, diphenylphosphonates can be converted to more reactive fluorophosphonates, which can rapidly phosphonylate the active site serine of a hydrolase, even in cases where the enzyme is resistant to classic diphenylphosphonate inhibitors. nih.gov This approach allows for the investigation of the inhibition mechanism and the study of the enzyme's structure and function.

Applications in Affinity Labeling and Proteomics Research (as chemical tools)

The ability of phosphonates to covalently modify the active sites of specific enzymes makes them excellent candidates for the development of activity-based probes (ABPs) for proteomics research. stanford.edu These probes are designed to label active enzymes within a complex biological sample, allowing for their identification and quantification.

A typical ABP based on a phosphonate scaffold consists of three key components: a reactive phosphonate "warhead" to form a covalent bond with the target enzyme, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag (e.g., a fluorophore or biotin) for detection and enrichment. uu.nl

Phosphonate-based ABPs, particularly those with fluorophosphonate warheads, have been used extensively to profile the activity of serine hydrolases. stanford.edu Recent advancements include the development of phosphonate affinity handles for activity-based protein profiling (PhosID-ABPP). nih.gov This technique allows for the enrichment of peptides that have been bound by the ABP, enabling the precise identification of the probe's binding site on the protein. nih.gov This information is invaluable for understanding how small molecules interact with their protein targets and for the development of more selective inhibitors.

Applications in Agrochemical Research (Focus on Chemical Design and SAR)

The phosphonate functional group is a key feature in a number of commercially important agrochemicals. Consequently, there is ongoing research into the synthesis of novel phosphonate-containing compounds as potential new crop protection agents.

Synthesis of Novel Agrochemical Precursors with Phosphonate Scaffolds

This compound can serve as a versatile precursor for the synthesis of more complex molecules with potential agrochemical applications. The presence of the phosphonate moiety provides a scaffold that can be further elaborated through various chemical reactions. For instance, the phenyl ring can be functionalized through electrophilic aromatic substitution, or the diethyl phosphonate group can be hydrolyzed to the corresponding phosphonic acid, which can then be converted to other esters or amides.

The synthesis of agrochemical precursors with phosphonate scaffolds is an active area of research. One approach involves the three-component coupling reaction of carbonyl compounds, amines, and diethyl phosphite (B83602) to generate α-amino phosphonates. researchgate.net These compounds are of interest due to their structural similarity to α-amino acids and their potential as enzyme inhibitors. By systematically varying the substituents on the aromatic ring and the amine component, chemists can create libraries of novel compounds for biological screening. The insights gained from these structure-activity relationship (SAR) studies can then guide the design of more potent and selective agrochemicals.

Structure-Activity Relationship (SAR) Studies in Agrochemical Contexts

While specific and detailed public-domain research focusing exclusively on the structure-activity relationships (SAR) of this compound within agrochemical applications is limited, it is possible to infer potential relationships by examining studies on analogous substituted phenylphosphonates and the well-documented role of fluorine in agrochemical design. The biological activity of such compounds is generally dictated by the interplay of the phosphonate group, the substituents on the phenyl ring, and the nature of the alkyl esters attached to the phosphorus atom.

The core of SAR in this context lies in how modifications to different parts of the molecule affect its interaction with a biological target, as well as its absorption, translocation, and metabolism within the target organism (e.g., weed, insect, or fungus). For phenylphosphonates, key areas of modification for SAR studies typically include the position and nature of substituents on the phenyl ring and the type of ester groups on the phosphonate moiety.

Influence of Phenyl Ring Substitution

Research on various phenylphosphonate (B1237145) derivatives has demonstrated that the presence, type, and position of substituents on the phenyl ring are critical determinants of their herbicidal, insecticidal, or fungicidal properties. For instance, studies on other classes of fluorinated agrochemicals have shown that the introduction of fluorine can significantly enhance efficacy. researchgate.net The fluorine atom's high electronegativity can alter the electronic properties of the phenyl ring, potentially influencing binding affinity to target enzymes or receptors. researchgate.net

In the case of this compound, the fluorine atom at the meta-position (C3) is expected to have a significant impact on the molecule's properties compared to its non-fluorinated analog, Diethyl phenylphosphonate. This substitution can affect:

Lipophilicity: The introduction of a fluorine atom can increase the lipophilicity of the molecule, which may enhance its ability to penetrate the waxy cuticles of plants or the exoskeletons of insects. nih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. researchgate.net This can lead to increased persistence and bioavailability of the compound within the target organism.

Binding Interactions: The fluorine atom can participate in hydrogen bonding and other non-covalent interactions at the active site of a target protein, potentially leading to stronger inhibition and higher activity.

Studies on other substituted phosphonates have provided insights that may be relevant. For example, research on α-(substituted phenoxyacetoxy) (substituted phenyl) methylphosphonates revealed that different substituents on the phenyl ring led to varying levels of herbicidal activity against dicotyledonous plants. nih.gov This underscores the principle that the substitution pattern on the aromatic ring is a key factor in determining the biological effect of phenylphosphonate-based compounds.

Interactive Table: Herbicidal Activity of Substituted Phenylphosphonate Analogs

The following table, based on findings from related research, illustrates how different substitutions on the phenyl ring of a phosphonate scaffold can influence herbicidal efficacy against specific weeds. Note that these are not direct data for this compound but for analogous compounds.

Compound IDPhenyl Ring SubstituentTarget WeedActivity (ED50 in g ai/ha)
(S)-IB74-ClChickweed22.8
(R)-IB74-ClChickweed186.3
(S)-IB102,4-Cl2Chickweed35.1
(R)-IB102,4-Cl2Chickweed165.9

Data adapted from studies on α-(substituted phenoxyacetoxy) (substituted phenyl) methylphosphonates. nih.gov This data highlights a significant difference in activity not only between different substitution patterns (4-Cl vs. 2,4-Cl2) but also between stereoisomers ((S) vs. (R)), indicating that the three-dimensional structure is crucial for the interaction with the biological target. nih.gov

Influence of the Phosphonate Ester Group

Research on other phosphonate derivatives has shown that varying the ester group (e.g., from dimethyl to diethyl to dibutyl) can modulate the biological activity. researchgate.net This is often attributed to changes in the rate of metabolic activation or detoxification, as well as alterations in physical properties that affect uptake and transport.

Detailed Research Findings from Analogous Compounds

Similarly, research into the herbicidal properties of phosphonate analogs of amino acids has shown that even small structural changes can lead to significant differences in activity. kyushu-u.ac.jp For instance, 2-Aminoethylphosphonic acid, a simple phosphonate, exhibited considerable herbicidal activity against certain weeds. kyushu-u.ac.jp This suggests that the fundamental phosphonate pharmacophore is a good starting point for developing active compounds and that substitutions, such as the 3-fluorophenyl group, are a means of refining and enhancing this inherent activity.

Structure Property Relationships and Electronic Effects in Diethyl 3 Fluorophenyl Phosphonate Derivatives

Influence of the 3-Fluorophenyl Moiety on Electronic Distribution

The introduction of a fluorine atom onto the phenyl ring of diethyl phenylphosphonate (B1237145) significantly alters the electronic landscape of the molecule. The position of this substituent is critical in determining its precise electronic influence. In the case of diethyl (3-fluorophenyl)phosphonate, the fluorine atom is situated at the meta position relative to the phosphonate (B1237965) group. This placement dictates the nature and extent of its electronic effects on the phosphorus center and the aromatic system.

Inductive and Resonance Effects of Fluorine on the Phosphonate Center

Fluorine is the most electronegative element, and as such, it exerts a powerful electron-withdrawing inductive effect (-I). researchgate.net This effect operates through the sigma (σ) bond framework, causing a polarization of the C-F bond and a decrease in electron density on the carbon atom to which it is attached. This influence propagates throughout the aromatic ring, leading to a general deactivation of the ring towards electrophilic attack. Due to this negative inductive effect, the incorporation of fluorine into aromatic compounds leads to a decrease in the energy of the molecular orbitals. researchgate.net

The resonance effect (+R), or mesomeric effect, involves the donation of a lone pair of electrons from the fluorine atom into the π-system of the aromatic ring. While fluorine does possess this capability, its +R effect is considerably weaker than its -I effect. Furthermore, in the meta position, the resonance effect does not extend to the carbon atom directly bonded to the phosphonate group. Therefore, the electronic influence of the 3-fluoro substituent on the phosphonate center is dominated by its strong electron-withdrawing inductive effect. This results in a more electrophilic phosphorus atom compared to the non-fluorinated diethyl phenylphosphonate.

Perturbation of Aromaticity and its Impact on Reactivity

The strong inductive effect of the fluorine atom perturbs the electron distribution of the entire aromatic π-system. This makes the 3-fluorophenyl group less electron-rich than an unsubstituted phenyl ring. This general decrease in electron density affects the reactivity of the molecule in several ways.

For reactions involving the aromatic ring, such as electrophilic aromatic substitution, the 3-fluorophenyl group is deactivated. The electron-withdrawing nature of the fluorine substituent makes the ring less susceptible to attack by electrophiles. In reactions where the aryl phosphonate acts as a directing group, such as ortho C-H borylation, the electronic nature of substituents plays a key role. Reactions are often most efficient with weakly donating or electron-withdrawing groups at the meta position. nih.gov Conversely, strong electron-donating groups at the meta position can lower the yield of such reactions. nih.gov This suggests that the electronic perturbation caused by the 3-fluoro group can be beneficial for certain transition-metal-catalyzed functionalizations.

Stereoelectronic Effects and Conformational Preferences of the Phosphonate Group

Stereoelectronic effects are orbital-based interactions that dictate the three-dimensional structure (conformation) and reactivity of a molecule. wikipedia.orgbaranlab.org These effects arise from the specific spatial arrangement of orbitals, influencing molecular geometry and stability through favorable orbital overlap. baranlab.org In this compound, the conformational preferences are primarily determined by the orientation of the diethyl phosphonate group relative to the plane of the 3-fluorophenyl ring.

The rotation around the C-P bond is a key conformational variable. The preferred conformation aims to minimize steric hindrance between the P=O and P-OEt groups and the ortho C-H bonds of the aromatic ring. Simultaneously, stereoelectronic interactions, such as hyperconjugation between the filled π-orbitals of the aromatic ring and the vacant σ* orbitals of the P-O bonds (or vice versa), can influence the rotational barrier and the most stable conformation. While specific conformational studies on this compound are not widely documented, analysis of related aryl phosphine (B1218219) complexes shows that substituents on a phenyl ring can impose significant steric control, leading to highly preferred chelate ring conformations in solution and the solid state. nih.gov It is plausible that the 3-fluoro substituent, while not large, could subtly influence the conformational equilibrium through electronic effects that alter the energy levels of the involved orbitals.

Correlation of Molecular Structure with Spectroscopic Signatures (e.g., NMR Chemical Shifts)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules like this compound. The chemical shifts (δ) in ¹H, ¹³C, and ³¹P NMR spectra are highly sensitive to the electronic environment of each nucleus.

The electron-withdrawing fluorine atom is expected to deshield the adjacent carbon and hydrogen atoms in the aromatic ring, leading to downfield shifts in their respective NMR spectra. The most significant spectroscopic feature is the coupling between the fluorine nucleus (¹⁹F, spin I = ½) and the carbon and proton nuclei, which results in characteristic splitting patterns.

While a specific spectrum for this compound is not provided in the search results, data for analogous compounds can be used for correlation. For instance, in related fluorinated aromatic compounds, C-F bond lengths are around 1.33 Å, and the presence of fluorine can influence binding interactions without significantly altering molecular dimensions. nih.gov The ³¹P NMR chemical shift is particularly indicative of the electronic state of the phosphorus atom. In diethyl phenyl phosphate (B84403), a related compound, the ³¹P chemical shift is reported. spectrabase.com For diethyl ((3-methoxyphenyl)ethynyl)phosphonate, another analog with a meta substituent, detailed ¹H and ¹³C NMR data are available, showing distinct signals for the aromatic protons and carbons based on their position relative to the substituents. rsc.org

Table 1: Predicted and Correlated NMR Spectroscopic Data This table presents predicted chemical shift ranges and coupling patterns for this compound based on data from analogous structures. Actual values may vary.

NucleusPredicted Chemical Shift (δ, ppm)Predicted Multiplicity and Coupling (J)Rationale/Correlation
³¹P ~15 to 25 ppmSinglet or doublet (due to JP-F)Based on typical values for aryl phosphonates. The electron-withdrawing F may cause a downfield shift compared to unsubstituted diethyl phenylphosphonate.
¹H (Aromatic) 7.0 - 7.6 ppmMultiplets (m), Doublets (d), Triplets (t)Aromatic protons will show complex splitting due to H-H and H-F coupling.
¹H (CH₂) ~4.1 ppmDoublet of quartets (dq)Splitting due to coupling with ³¹P and the adjacent CH₃ protons. Similar to diethyl ethylphosphonate (δ 4.107 ppm). chemicalbook.com
¹H (CH₃) ~1.3 ppmTriplet (t)Splitting due to coupling with the adjacent CH₂ protons. Similar to diethyl ethylphosphonate (δ 1.333 ppm). chemicalbook.com
¹³C (C-P) ~130 - 140 ppmDoublet (d) due to ¹JC-PThe carbon directly attached to phosphorus shows a large one-bond coupling constant.
¹³C (C-F) ~160 - 165 ppmDoublet (d) due to ¹JC-FThe carbon directly attached to fluorine shows a very large one-bond coupling constant.

Note: Data is predictive and based on correlations with similar compounds. spectrabase.comrsc.orgchemicalbook.com

Modulating Chemical Reactivity and Selectivity through Substituent Variation

The reactivity and selectivity of aryl phosphonates can be systematically tuned by altering the substituents on the aromatic ring. The 3-fluoro group in this compound serves as an electron-withdrawing substituent, and its effects can be understood by comparing them to the effects of other groups.

In many reactions, the electronic nature of the substituent (whether it is electron-donating or electron-withdrawing) has a profound impact on reaction rates and outcomes. nih.gov For instance, in Pd-catalyzed C(sp³)–H arylation reactions, electron-withdrawing substituents on the coupling partner can increase the barrier to reductive elimination, potentially changing the rate-determining step of the catalytic cycle. st-andrews.ac.uk

Studies on the noncatalyzed amination of aryl halides have shown that electron-withdrawing substituents generally decrease the activation energy barriers for the reaction, making it more favorable. nih.gov This is because they stabilize the developing negative charge in the transition state of nucleophilic aromatic substitution. While the phosphonate group is not a leaving group in the same way as a halide, the principles of substituent effects on aromatic reactivity are transferable. For electrophilic aromatic substitutions, the order of deactivation by strongly electron-withdrawing substituents is well-established. rsc.org

The choice of substituent can also direct selectivity. In the ortho-borylation of meta-substituted aryl phosphonates, the reaction occurs exclusively at the less sterically hindered ortho position. nih.gov This demonstrates how steric factors, in combination with the electronic effects discussed previously, can be used to control the regioselectivity of functionalization reactions on the aromatic ring of compounds like this compound. Therefore, the 3-fluoro substituent is not just a passive component but an active modulator of the molecule's chemical behavior.

Future Directions and Emerging Research Avenues for Diethyl 3 Fluorophenyl Phosphonate

Development of More Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of aryl phosphonates, often relying on the Michaelis-Arbuzov reaction, faces challenges related to harsh conditions and limited atom economy. nih.govresearchgate.net Future research is increasingly directed towards greener and more efficient synthetic methodologies. The focus is on minimizing waste, avoiding toxic reagents, and reducing energy consumption. rsc.org

Key strategies for sustainable synthesis include:

Catalyst-Free and Metal-Free Reactions: Innovations such as UV-induced photo-Arbuzov reactions offer a pathway to form C–P bonds without the need for catalysts, additives, or bases, representing a significant step towards greener chemistry. nih.govresearchgate.net

Photoredox Catalysis: Transition metal-free photoredox catalysis, using organic photocatalysts like 10H-phenothiazine, enables the phosphonation of aryl halides under mild conditions, broadening the functional group tolerance. purdue.edu

Mechanochemical Synthesis: Ball-milling techniques that enable solvent-free P–C bond formation directly from condensed phosphates represent a paradigm shift, avoiding the high energy costs and redox cycling associated with traditional methods starting from white phosphorus (P4). nih.gov

These emerging methods promise more environmentally friendly and cost-effective production of Diethyl (3-fluorophenyl)phosphonate, making it more accessible for a wider range of applications.

Table 1: Comparison of Synthetic Routes for Aryl Phosphonates

Method Advantages Disadvantages Sustainability Aspect
Michaelis-Arbuzov Well-established, versatile High temperatures, use of alkyl halides Moderate atom economy, potential for hazardous byproducts
Photo-Arbuzov (UV) Catalyst-free, mild conditions Requires specific photochemical equipment High atom economy, reduced catalyst waste nih.govresearchgate.net
Photoredox Catalysis Metal-free, broad scope Requires photocatalyst Avoids heavy metal catalysts, mild conditions purdue.edu
Mechanochemistry Solvent-free, uses phosphate (B84403) feedstock Moderate yields currently Eliminates solvent waste, potential for closed-loop process nih.gov

Exploration of this compound in Novel Functional Materials and Devices

The unique electronic and structural properties imparted by the fluorophenyl and phosphonate (B1237965) groups make this compound an attractive building block for advanced materials. kaust.edu.sa The P–C bond provides high stability, while the fluorine atom can modulate properties like thermal stability, polarity, and hydrophobicity. mdpi.comresearchgate.net

Future research in this area includes:

Flame Retardants: Aryl polyphosphonates are known for their excellent thermal stability and have been successfully used as halogen-free flame retardants for polymers like polyesters and polyamides. mdpi.com The fluorine atom in this compound could further enhance these properties.

Organic Electronics: Phosphonate-based materials are being investigated for use as surface modifiers and components in electronic devices. nbinno.com The defined structure and coordination capabilities of metal phosphonates offer pathways to create novel hybrid materials with tailored electronic or optical properties. scispace.com

Surface Modification: Phosphonate precursors can be used to effectively modify the surfaces of inorganic oxides like silica (B1680970), creating organic-inorganic hybrid materials with specialized functionalities for catalysis or separation. researchgate.net

Integration with Bioorthogonal Chemistry for Advanced Chemical Biology Tools

Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. thermofisher.com Phosphonate derivatives, particularly fluorophosphonates, are emerging as powerful tools in this field, primarily for activity-based protein profiling (ABPP). thermofisher.com

Future avenues for this compound in this domain include:

Activity-Based Probes (ABPs): Fluorophosphonate (FP) groups can act as reactive "warheads" that covalently label the active sites of specific enzyme classes, such as serine hydrolases. thermofisher.com By attaching a reporter tag (e.g., a fluorescent dye or biotin) to a this compound core, researchers could design novel probes to study enzyme function and screen for inhibitors in complex biological samples. researchgate.netnih.gov

Metabolic Labeling: The Staudinger ligation, a classic bioorthogonal reaction, involves the reaction of azides with phosphines. thermofisher.com While this compound itself is not a phosphine (B1218219), its synthesis and derivatization chemistry could be leveraged to create novel phosphine-based probes for tracking biomolecules in vivo.

The stability of the phosphonate group makes it an excellent scaffold for developing robust chemical biology tools to investigate complex biological systems. wikipedia.org

Leveraging Machine Learning and AI in the Design and Discovery of New Derivatives

The vast chemical space of possible organophosphorus compounds presents a significant challenge for traditional discovery methods. Machine learning (ML) and artificial intelligence (AI) are set to revolutionize this process by enabling the rapid de novo design and property prediction of novel molecules. arxiv.orgresearchgate.net

For this compound, this could involve:

Predictive Modeling: Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models can be developed to predict the biological activity or toxicity of new phosphonate derivatives based on their structural and electronic properties. nih.govresearchgate.net This allows for the virtual screening of large libraries of compounds, prioritizing those with the highest potential for success.

Generative Models: Recurrent Neural Networks (RNNs) and other generative models can be trained on existing datasets of organophosphorus molecules to "learn" the rules of chemical synthesis and stability. arxiv.orgarxiv.org These models can then generate novel molecular structures, including derivatives of this compound, that are optimized for specific properties, such as enhanced bioactivity or reduced toxicity. researchgate.net

The integration of high-throughput experimentation with machine learning promises to accelerate the synthesis and discovery of new organophosphorus compounds with tailored functionalities. sciengine.com

Table 2: Machine Learning Approaches in Phosphonate Derivative Discovery

AI/ML Technique Application Potential Outcome for this compound
QSAR/QSPR Predicts bioactivity and toxicity from chemical structure researchgate.net Rapid virtual screening of potential derivatives to identify promising drug or agrochemical candidates.
Recurrent Neural Networks (RNN) De novo design of molecules with desired properties arxiv.org Generation of novel, synthesizable derivatives with improved efficacy or safety profiles.
Feature Selection Algorithms Identify key molecular descriptors for a specific activity nih.gov Understanding which structural modifications are most likely to enhance the desired properties of the compound.

Deepening Mechanistic Understanding Through Advanced Experimental and Computational Studies

A fundamental understanding of reaction mechanisms and molecular properties is crucial for optimizing the synthesis and application of this compound. Advanced experimental techniques and computational chemistry are providing unprecedented insights.

Future research will likely focus on:

Mechanistic Studies of Synthesis: While the Michaelis-Arbuzov reaction is well-known, its nuances, especially with fluorinated aryl halides, are still being explored. organic-chemistry.orgjk-sci.com Detailed kinetic and spectroscopic studies can help optimize reaction conditions for higher yields and selectivity. acs.org

Computational Modeling (DFT): Density Functional Theory (DFT) calculations are invaluable for analyzing the structural and electronic properties of fluorinated phosphonates. nyu.edu These studies can predict molecular geometries, analyze intermolecular interactions like hydrogen bonding, and calculate quantum chemical descriptors (e.g., HOMO/LUMO energies) that correlate with reactivity and biological activity. nih.govresearchgate.net

Such studies will provide a robust theoretical foundation to guide the rational design of new synthetic routes and novel phosphonate-based molecules with specific functions.

Expansion into Diverse Applications Beyond Current Paradigms

The unique combination of a stable P-C bond, a tunable aryl group, and the presence of fluorine suggests that this compound and its derivatives have potential in a wide array of applications, many of which are still emerging. nih.govscispace.com

Potential areas for expansion include:

Medicinal Chemistry: As bioisosteres of phosphates, phosphonates are key components in many antiviral and anticancer drugs. wikipedia.orgbohrium.com The fluorinated phenyl group can enhance metabolic stability and improve pharmacokinetic profiles, making derivatives of this compound promising candidates for new therapeutic agents. bioorganica.com.ua

Agrochemicals: Many commercial herbicides and plant growth regulators are phosphonates. wikipedia.org New derivatives could be developed as more effective and selective agrochemicals.

Nuclear Medicine: There are indications that phosphonate derivatives can serve as effective ligands for chelating metals, suggesting potential applications in medical imaging and radiotherapy. wikipedia.org

Catalysis: Metal-phosphonate frameworks are being explored as robust, heterogeneous catalysts for a variety of organic transformations, including coupling and oxidation reactions. scispace.com

The continued exploration of this compound's chemistry will undoubtedly lead to its application in fields beyond those currently established.

Q & A

Q. What are the standard synthetic routes for preparing diethyl (3-fluorophenyl)phosphonate, and how do reaction conditions influence yield?

Diethyl arylphosphonates are typically synthesized via the Michaelis-Arbuzov reaction or nucleophilic substitution of halogenated aromatics with diethyl phosphite. For example, in analogous compounds like diethyl (4-acetylphenyl)phosphonate, reactions proceed under base- or light-promoted conditions with transition-metal-free systems, achieving >97% purity . Key variables include solvent choice (e.g., dry toluene), temperature, and stoichiometric ratios of phosphorus precursors to aryl halides. Optimization via factorial design (e.g., varying catalyst loading, reaction time) can improve yields, as demonstrated in α-aminophosphonate syntheses .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

  • 31P NMR : Phosphonates exhibit distinct chemical shifts depending on substituents. For diethyl phosphonate derivatives, shifts typically range δ 20–30 ppm. Coupling with adjacent protons (e.g., 1H-31P coupling constants) aids in structural confirmation .
  • Gas Chromatography (GC) : Retention times and peak areas are calibrated against authentic standards. For example, diethyl methylphosphonate elutes at 4' 30" under 4 cm Hg pressure in a 2-m column, enabling quantification of impurities (<3% in optimized reactions) .
  • Elemental Analysis and IR : Used to verify molecular formulas and functional groups (e.g., P=O stretches at ~1250 cm⁻¹) .

Q. What are the critical safety considerations when handling this compound in the lab?

Based on analogous phosphonates:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, particularly during distillation or high-temperature reactions .
  • Storage : Keep in airtight containers away from oxidizers and moisture to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like diethyl phosphate or phosphite during synthesis?

Byproduct formation often arises from hydrolysis or oxidation. Strategies include:

  • Strict anhydrous conditions : Use molecular sieves or inert atmospheres (N₂/Ar) to suppress hydrolysis .
  • Catalyst screening : Transition-metal-free systems reduce side reactions. For example, visible-light-promoted activation avoids metal contamination .
  • Post-reaction purification : Distillation or column chromatography isolates the target compound from residual phosphite/phosphate, as shown in phosphonate fraction analyses .

Q. How do researchers resolve contradictions between spectroscopic and chromatographic data for phosphonate derivatives?

Discrepancies may arise from impurities or instrumental limitations. For example:

  • GC vs. IR : If GC indicates >97% purity but IR shows unexpected P=O bands, residual solvents or moisture may skew results. Drying samples or repeating under controlled humidity can clarify .
  • 31P NMR vs. elemental analysis : Mismatches in phosphorus content suggest incomplete reaction or degradation. Refluxing the reaction mixture longer or adjusting stoichiometry may resolve this .

Q. What methodologies are used to assess the neurotoxic potential of this compound?

Toxicological evaluation follows EFSA guidelines for structurally similar phosphonates:

  • In vitro assays : Bacterial reverse mutation (Ames test) and mammalian cell micronucleus tests screen for genotoxicity .
  • Neurotoxicity studies : Compare with analogs like triaryl phosphates, which show delayed peripheral neuropathy in animals. Dose-response studies in rodent models assess cholinesterase inhibition and axonal degeneration .
  • Migration studies : For food-contact applications, quantify residual phosphonate leaching using HPLC or LC-MS .

Methodological Notes

  • Synthesis Optimization : Use response surface methodology (RSM) to model interactions between variables like temperature, solvent polarity, and catalyst type .
  • Analytical Cross-Validation : Combine GC, NMR, and high-resolution mass spectrometry (HRMS) to confirm molecular identity and purity .
  • Safety Protocols : Regularly consult updated SDS sheets for handling guidelines, emphasizing waste disposal regulations for phosphorus-containing compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.